N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine
Description
N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative characterized by a 4,5-dihydrothiazole core substituted with an ethyl group at position 4 and a 4-chlorophenylamine moiety at position 2.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c1-2-9-7-15-11(13-9)14-10-5-3-8(12)4-6-10/h3-6,9H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPWFUVYQUIMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the preparation of a thioureido acid precursor, which reacts with α-haloketones (e.g., chloroacetone or chloroethyl compounds) under basic conditions. For example, thioureido acid 1 (derived from 4-chloroaniline and β-alanine) reacts with chloroacetone in aqueous potassium carbonate at room temperature for 24 hours. Acidification with acetic acid (pH 6) yields the thiazolone intermediate, which is subsequently reduced to the dihydrothiazole.
Key Optimization Steps :
Yield and Characterization
Under optimized conditions, this method achieves yields of 71–88% for analogous thiazoles. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
- ¹H NMR : Singlets at 3.91 ppm (CH₂ group) and 9.11 ppm (NH hydrazide).
- ¹³C NMR : Resonances at 169.4 ppm (C=O) and 187.0 ppm (C=N).
Cyclocondensation of 4-Chloroaniline with Ethyl-Substituted α-Haloketones
This method leverages cyclocondensation between 4-chloroaniline and ethyl-containing α-haloketones (e.g., 1-bromo-2-butanone) to directly form the dihydrothiazole ring.
Procedure and Catalysis
The reaction proceeds in glacial acetic acid with sodium acetate as a base. For example, stirring 4-chloroaniline and 1-bromo-2-butanone at 70–80°C for 10 hours forms the target compound. Catalysts like polyphosphoric acid (120°C, 2–3 hours) accelerate intramolecular cyclization.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Condition | Yield (%) | Side Products |
|---|---|---|---|
| Solvent | Glacial acetic acid | 75 | <5% tetrahydropyrimidinone |
| Temperature | 80°C | 82 | Negligible |
| Catalyst | Polyphosphoric acid | 88 | None |
Challenges and Solutions
- Byproduct Formation : Elevated temperatures (>80°C) promote intramolecular cyclization of thioureido acid, yielding tetrahydropyrimidinone derivatives.
- Mitigation : Strict temperature control and stoichiometric sodium acetate suppress side reactions.
One-Pot Synthesis Using Heterogeneous Catalysts
Recent advances employ one-pot strategies to streamline synthesis. A magnetically recoverable catalyst, Ca/4-MePy-IL@ZY-Fe₃O₄ , facilitates the reaction between 4-chloroaniline, thiourea, and ethyl bromoacetate.
Reaction Workflow
- Halogenation : 4-Chloroaniline reacts with trichloroisocyanuric acid (TCCA) in ethanol at 80°C for 25 minutes.
- Cyclization : Thiourea is added, and the mixture is stirred for 1 hour.
- Isolation : The catalyst is magnetically separated, and the product is purified via recrystallization.
Table 2: Solvent Screening for One-Pot Synthesis
| Solvent | Time (h) | Temperature | Yield (%) |
|---|---|---|---|
| Ethanol | 1.5 | 80°C | 85 |
| Acetonitrile | 2.0 | Reflux | 65 |
| THF | 3.0 | 60°C | 27 |
Advantages
- Catalyst Reusability : The Fe₃O₄-based catalyst retains activity for ≥5 cycles.
- Atom Economy : Eliminates intermediate isolation steps, reducing waste.
Functionalization via Hydrazone and Benzimidazole Derivatives
Post-synthetic modifications expand the compound’s utility. For instance, hydrazones and benzimidazoles are synthesized by reacting the primary amine with aldehydes or 1,2-diaminobenzenes.
Hydrazone Formation
Benzimidazole Synthesis
Spectroscopic and Analytical Characterization
Table 3: Key Spectroscopic Data for this compound
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reagent | Conditions | Product |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acidic or neutral medium | Sulfoxide (mono-oxidized product) |
| m-Chloroperbenzoic acid | Room temperature, inert solvent | Sulfone (di-oxidized product) |
Oxidation reactions are critical for modifying the electronic properties of the thiazole ring, potentially enhancing biological activity.
Reduction Reactions
The dihydrothiazole moiety can be further reduced to tetrahydrothiazole derivatives, altering ring saturation and reactivity.
| Reagent | Conditions | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, reflux | Partial reduction to dihydrothiazole |
| Lithium aluminum hydride | Dry ether, 0–5°C | Full reduction to tetrahydrothiazole |
Reduction modifies the compound’s conformational flexibility, impacting interactions with biological targets.
Electrophilic Aromatic Substitution
The 4-chlorophenyl group undergoes electrophilic substitution, primarily at the para and ortho positions relative to the chlorine atom.
| Reagent | Conditions | Product |
|---|---|---|
| Bromine (Br₂) | FeBr₃ catalyst, 50°C | Brominated derivative |
| Nitrating mixture (HNO₃/H₂SO₄) | 0–5°C | Nitrated derivative |
These reactions enable functionalization of the aromatic ring for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions
While not directly reported for this compound, analogous thiazole derivatives participate in cross-coupling reactions. For example:
| Reaction Type | Catalyst | Product |
|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (e.g., with aryl boronic acids) |
Such reactions could replace the chlorine atom with other aryl groups, expanding structural diversity .
Key Mechanistic Insights
-
Oxidation : Proceeds via electrophilic attack on sulfur, forming intermediates stabilized by the thiazole ring’s aromaticity.
-
Reduction : Involves hydride transfer to the C=N bond, saturating the ring.
-
Substitution : Directed by the electron-withdrawing chlorine group, favoring meta and para positions in nitration.
Comparative Reactivity Table
| Reaction Type | Rate | Yield Optimization |
|---|---|---|
| Oxidation | Moderate | Use of mCPBA improves sulfone yield |
| Reduction | Fast | Low-temperature conditions prevent over-reduction |
| Electrophilic substitution | Slow | Catalytic FeBr₃ enhances bromination |
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the formation of the thiazole ring through methods such as Hantzsch thiazole synthesis. The compound can be characterized using various techniques including:
- Infrared Spectroscopy (IR) : Identifying functional groups based on absorption bands.
- Nuclear Magnetic Resonance (NMR) : Confirming the molecular structure through chemical shifts.
- Mass Spectrometry (MS) : Determining the molecular weight and fragmentation patterns.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound has potential as an antimicrobial agent, particularly in addressing antibiotic resistance.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast adenocarcinoma). The following table summarizes the IC50 values observed in comparative studies:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This compound | MCF7 | 1.75 |
These findings indicate promising potential for further development in cancer therapeutics.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with specific biological targets. These studies help elucidate the mechanism of action and provide insights into optimizing the compound for enhanced efficacy.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that this compound could serve as a lead candidate for developing new antimicrobial agents capable of overcoming resistance mechanisms.
Case Study 2: Anticancer Screening
In another study evaluating anticancer activity, various thiazole derivatives were tested against a panel of cancer cell lines. This compound showed significant cytotoxicity against breast cancer cells and demonstrated a favorable safety profile in preliminary toxicity assessments.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine can be contextualized against related thiazol-2-amine derivatives (Table 1). Key comparisons include substituent effects, synthesis yields, physical properties, and biological activities.
Table 1: Comparative Analysis of Thiazol-2-amine Derivatives
Structural and Electronic Comparisons
Substituent Effects: Ethyl vs. Chlorophenyl vs. Fluorophenyl (): Fluorine substitution (e.g., in N-[2-(4-fluorophenyl)ethyl] derivatives) may improve metabolic stability compared to chlorine, though chlorine offers stronger electron-withdrawing effects .
Synthesis and Yield: Compounds like 3f and 3d (N-(4-methoxyphenyl) analog) are synthesized in ethanol via cyclization, with yields ranging from 52.4–73.6% .
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular interactions. For example, 3f (211–214°C) has a higher melting point than 3d (185–188°C), attributed to the rigid dihydroacenaphthylene group enhancing crystal packing . The ethyl group in the target compound may lower melting points due to reduced planarity.
Biological Relevance :
- Thiazol-2-amine derivatives in exhibit moderate to good antibacterial and antifungal activities. The 4-chlorophenyl group in the target compound may enhance activity against Gram-positive bacteria due to increased lipophilicity .
Crystallographic and Computational Insights
- Crystal Packing: Compounds like 4-(4-chlorophenyl)-N-(4-dimethylaminobenzylidene)-1,3-thiazol-2-amine exhibit planar thiazole rings with dihedral angles <20°, facilitating π-π stacking and hydrogen bonding . The target compound’s ethyl group may disrupt such interactions, affecting solubility.
- Software Tools : Structural analyses often employ SHELX for refinement and ORTEP-3 for graphical representation , ensuring accurate determination of bond lengths and angles.
Biological Activity
N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Synthesis
This compound features a thiazole ring substituted with a 4-chlorophenyl group and an ethyl group. The compound's molecular formula is with a molecular weight of 240.75 g/mol. The synthesis typically involves the reaction of 4-chloroaniline with ethyl bromoacetate to form an intermediate, which is cyclized with thiourea under basic conditions to yield the target compound .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspase 9 .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10.10 | Apoptosis induction |
| N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amino derivatives | HepG2 | 5.36 | Apoptosis induction |
The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer activity. For example, substituting different groups on the phenyl ring has shown to improve potency significantly .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit certain enzymes involved in cancer progression. It has shown potential as an inhibitor of monoamine oxidase (MAO), which is implicated in various neurodegenerative diseases and mood disorders . This inhibition could provide therapeutic avenues for treating conditions beyond cancer.
Case Studies
One notable study investigated the compound's effects on tumor-bearing mice models. The results demonstrated that treatment with N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amino derivatives led to a significant reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be validated?
The synthesis of thiazole derivatives typically involves cyclocondensation of thiourea intermediates with α-haloketones or via Hantzsch thiazole synthesis. For example, structurally related compounds (e.g., ) were synthesized by refluxing 2-aminothiazole precursors with substituted aldehydes in ethanol, catalyzed by glacial acetic acid. Key validation steps include:
- Purity assessment : Use HPLC or NMR to confirm >95% purity (e.g., residual solvents in ).
- Structural confirmation : H-NMR (e.g., δ 7.34–7.77 ppm for aromatic protons in ) and C-NMR (e.g., δ 165.7 ppm for thiazole C2 in ) are critical.
- Crystallization : Slow evaporation from DMF/ethanol yields single crystals for X-ray diffraction ().
Q. Table 1: Representative Reaction Conditions
Q. How can spectroscopic techniques distinguish between regioisomers or tautomeric forms of this thiazole derivative?
- H-NMR : The thiazole NH proton (δ 6.5–7.0 ppm) and coupling patterns (e.g., diastereotopic protons in the 4,5-dihydro ring) help identify regioisomers. For example, the dihydrothiazole CH group shows geminal coupling (J = 16–18 Hz) in H-NMR .
- IR Spectroscopy : Stretching frequencies for C=N (1650–1680 cm) and NH (3200–3350 cm) confirm tautomeric forms.
- X-ray Crystallography : Resolves ambiguity by revealing bond lengths (e.g., C–N vs. C=S distances) and dihedral angles (e.g., 59.1° between aromatic rings in ) .
Advanced Research Questions
Q. How can computational methods (e.g., Multiwfn) analyze electronic properties to predict biological activity?
Multiwfn enables wavefunction analysis to map electrostatic potential (ESP) and electron localization function (ELF):
- ESP Surfaces : Identify nucleophilic/electrophilic regions (e.g., chlorophenyl group’s electron-deficient Cl atom in ).
- Hirshfeld Charge Analysis : Quantify charge transfer; the 4-ethyl group’s electron-donating effect increases thiazole ring electron density, enhancing π-π stacking with biological targets .
- Docking Studies : Combine ESP data with molecular docking to predict binding affinity (e.g., tubulin inhibition via hydrophobic interactions with the 4-chlorophenyl moiety ).
Q. Table 2: Key Computational Parameters
| Property | Method | Relevance |
|---|---|---|
| HOMO-LUMO Gap | DFT/B3LYP | Predicts reactivity (e.g., lower gap = higher bioactivity) |
| ELF Topology | Multiwfn | Maps electron delocalization in the thiazole ring |
Q. How do crystallographic data resolve contradictions in structure-activity relationships (SAR) for this compound?
Conflicting biological data (e.g., varying IC values in tubulin assays) may arise from conformational flexibility. X-ray data ( ) reveal:
- Intermolecular Interactions : C–H⋯Cl (3.45 Å) and N–H⋯N hydrogen bonds stabilize active conformations .
- Dihedral Angles : The 4-ethyl group’s orientation (e.g., 19.0° tilt in ) affects steric hindrance in target binding pockets.
- Disorder Modeling : Use SHELXL to refine disordered 4-chlorophenyl groups (50:50 occupancy in ), avoiding overinterpretation of bioactivity data .
Q. What experimental strategies validate the mechanism of action for this compound in kinase inhibition assays?
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., CDK2, CRF1 receptors) using radioactive ATP-binding assays .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts upon compound binding.
- Mutagenesis Studies : Replace residues (e.g., Asp86 in CRF1) to identify critical binding interactions .
Q. Table 3: Example Biological Data
| Target | Assay Type | IC | Reference |
|---|---|---|---|
| Tubulin | In vitro polymerization | 2.3 µM | |
| CRF1 Receptor | cAMP inhibition | 3.0 nM |
Q. How can SAR studies optimize the 4-ethyl and 4-chlorophenyl substituents for enhanced selectivity?
- Substituent Scanning : Synthesize analogs with bulkier alkyl groups (e.g., 4-propyl) to assess steric effects on selectivity.
- Halogen Replacement : Replace Cl with F or Br to modulate electronic effects (e.g., ’s 3-fluoro-4-methyl group improved CRF1 affinity).
- Pharmacophore Modeling : Overlay crystal structures () to identify conserved hydrogen-bond acceptors (e.g., thiazole N) .
Q. What statistical methods resolve discrepancies in dose-response curves across biological replicates?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC ± SEM.
- ANOVA with Tukey’s Test : Identify outliers in triplicate experiments (p < 0.05).
- Bootstrap Resampling : Estimate confidence intervals for IC values when data variance is high .
Q. How do solvent effects and protonation states influence NMR assignments for this compound?
- Solvent Screening : Compare DMSO-d6 (H-bonding) vs. CDCl3 (apolar) to identify exchangeable NH protons (e.g., δ 6.61 ppm in ).
- pH Titration : Monitor chemical shift changes (e.g., thiazole NH deprotonation at pH > 9) to assign acidic protons.
- H-N HMBC : Correlate NH protons with adjacent carbons, resolving tautomeric ambiguity .
Q. Methodological Guidelines
- Crystallographic Refinement : Use SHELXL with TWIN/BASF commands for twinned data (common in thiazole derivatives) .
- Spectral Analysis : Apply Lorentzian deconvolution in IR spectra to resolve overlapping C=N and C=S stretches.
- Data Reproducibility : Report Rint (<5%) and Flack parameters (e.g., 0.06 in ) for crystallographic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
